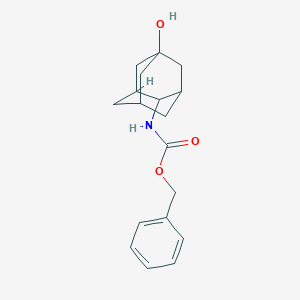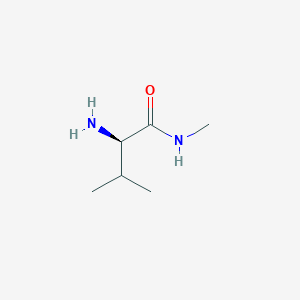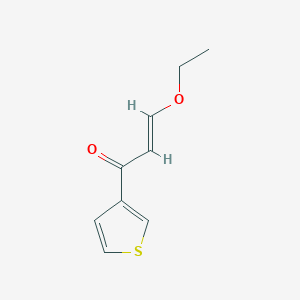
3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one is a heterocyclic compound that features a thiophene ring, which is a five-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For instance, 2-acetylthiophene can be reacted with ethyl formate in the presence of sodium ethoxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Thiophen-2-yl)prop-2-en-1-one: Similar structure but lacks the ethoxy group.
3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Contains additional hydroxyl groups, which can enhance its biological activity.
Uniqueness
3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall biological activity. This structural feature distinguishes it from other thiophene-containing compounds and can lead to different applications and properties .
Eigenschaften
Molekularformel |
C9H10O2S |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
(E)-3-ethoxy-1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H10O2S/c1-2-11-5-3-9(10)8-4-6-12-7-8/h3-7H,2H2,1H3/b5-3+ |
InChI-Schlüssel |
QDZPIAMUHSXYLI-HWKANZROSA-N |
Isomerische SMILES |
CCO/C=C/C(=O)C1=CSC=C1 |
Kanonische SMILES |
CCOC=CC(=O)C1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)
![1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13495591.png)
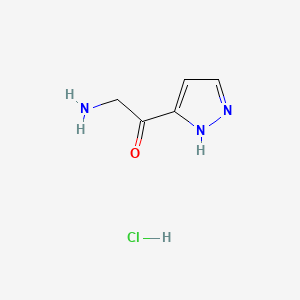
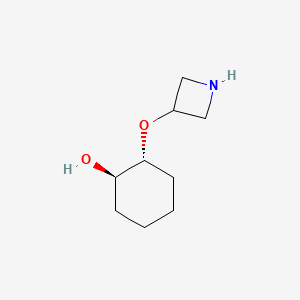
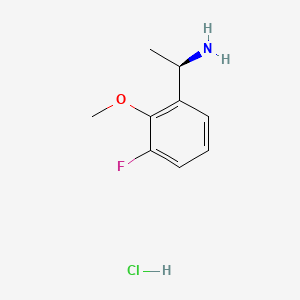
![benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B13495632.png)
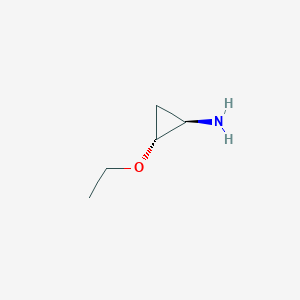
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
![5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495646.png)

![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
